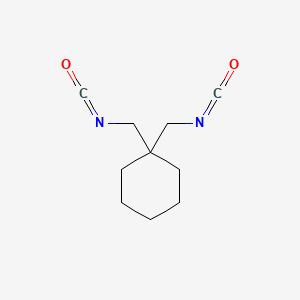![molecular formula C16H22O6 B15350976 Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-, diethyl ester CAS No. 20452-51-1](/img/structure/B15350976.png)
Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(2,5-dimethoxybenzyl)malonate is an organic compound characterized by its molecular structure, which includes a benzene ring substituted with two methoxy groups and a malonate ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of diethyl(2,5-dimethoxybenzyl)malonate typically begins with 2,5-dimethoxybenzaldehyde and diethyl malonate as the primary starting materials.
Reaction Conditions: The reaction involves a Knoevenagel condensation followed by an esterification process. The Knoevenagel condensation is usually carried out in the presence of a base such as piperidine, and the esterification is performed under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of diethyl(2,5-dimethoxybenzyl)malonate may involve continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: Diethyl(2,5-dimethoxybenzyl)malonate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Substituted esters and amides.
Scientific Research Applications
Chemistry: Diethyl(2,5-dimethoxybenzyl)malonate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which diethyl(2,5-dimethoxybenzyl)malonate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Diethyl(3,4-dimethoxybenzyl)malonate: Similar structure with a different position of methoxy groups on the benzene ring.
Diethyl(2,6-dimethoxybenzyl)malonate: Another positional isomer with methoxy groups at different positions.
Uniqueness: Diethyl(2,5-dimethoxybenzyl)malonate is unique due to its specific arrangement of methoxy groups, which can influence its reactivity and biological activity compared to its isomers.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
20452-51-1 |
|---|---|
Molecular Formula |
C16H22O6 |
Molecular Weight |
310.34 g/mol |
IUPAC Name |
diethyl 2-[(2,5-dimethoxyphenyl)methyl]propanedioate |
InChI |
InChI=1S/C16H22O6/c1-5-21-15(17)13(16(18)22-6-2)10-11-9-12(19-3)7-8-14(11)20-4/h7-9,13H,5-6,10H2,1-4H3 |
InChI Key |
HJUFGOPKAMIEDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=CC(=C1)OC)OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B15350911.png)
![methyl {4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-2-ethoxy-6-iodophenoxy}acetate](/img/structure/B15350915.png)





![3-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-aminoimidazole-4-carboxamide](/img/structure/B15350950.png)

![N-{[5-(3,4-dimethoxyphenyl)-2-methylfuran-3-yl]carbonyl}glycine](/img/structure/B15350961.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B15350983.png)
